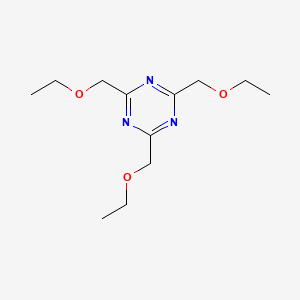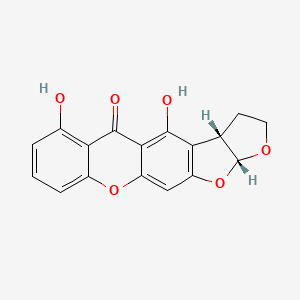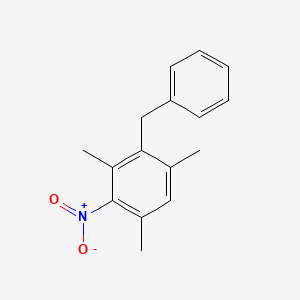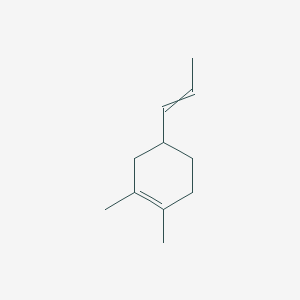
2-(1-Hydroxyethyl)but-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Hydroxyethyl)but-2-enenitrile is an organic compound with the molecular formula C6H9NO. It is a nitrile derivative, characterized by the presence of a hydroxyl group (-OH) and a nitrile group (-CN) attached to a but-2-ene backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(1-Hydroxyethyl)but-2-enenitrile can be synthesized through several methods:
From Aldehydes and Ketones: One common method involves the addition of hydrogen cyanide (HCN) to aldehydes or ketones, resulting in the formation of hydroxynitriles.
From Halogenoalkanes: Another method involves the reaction of halogenoalkanes with sodium or potassium cyanide in ethanol, where the halogen is replaced by a -CN group.
From Amides: Dehydration of amides using phosphorus(V) oxide (P4O10) can also produce nitriles.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Hydroxyethyl)but-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as sodium cyanide (NaCN) and potassium cyanide (KCN) are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(1-Hydroxyethyl)but-2-enenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(1-Hydroxyethyl)but-2-enenitrile involves its interaction with various molecular targets and pathways. The hydroxyl and nitrile groups play crucial roles in its reactivity. For example, the hydroxyl group can participate in hydrogen bonding and nucleophilic attacks, while the nitrile group can undergo nucleophilic addition reactions .
Comparación Con Compuestos Similares
Similar Compounds
But-2-enenitrile: Lacks the hydroxyl group, making it less reactive in certain reactions.
2-Hydroxybutanenitrile: Has a similar structure but differs in the position of the hydroxyl group.
Uniqueness
2-(1-Hydroxyethyl)but-2-enenitrile is unique due to the presence of both hydroxyl and nitrile groups, which confer distinct reactivity and versatility in chemical reactions. This dual functionality makes it a valuable compound in various synthetic and industrial applications .
Propiedades
Número CAS |
103491-40-3 |
|---|---|
Fórmula molecular |
C6H9NO |
Peso molecular |
111.14 g/mol |
Nombre IUPAC |
2-(1-hydroxyethyl)but-2-enenitrile |
InChI |
InChI=1S/C6H9NO/c1-3-6(4-7)5(2)8/h3,5,8H,1-2H3 |
Clave InChI |
IYAOYVAFBKAUBZ-UHFFFAOYSA-N |
SMILES canónico |
CC=C(C#N)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,4'-[(4-Hydroxyphenyl)methylene]bis(2,6-dimethylphenol)](/img/structure/B14337315.png)

![2-fluoro-3-[[(4R)-4-[(3R,5S,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]propanoic acid](/img/structure/B14337326.png)


![6-[4-(4-Methoxyphenyl)-5-(pyridin-3-yl)-1,3-thiazol-2-yl]hexan-1-ol](/img/structure/B14337350.png)
![2,6-Diphenylbicyclo[3.3.1]nona-2,6-diene](/img/structure/B14337357.png)


![1,1'-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]bis(2-methyl-4-nitrobenzene)](/img/structure/B14337378.png)


![2-[(Oxiran-2-yl)methoxy]ethyl [2-(ethenyloxy)ethyl]carbamate](/img/structure/B14337399.png)
